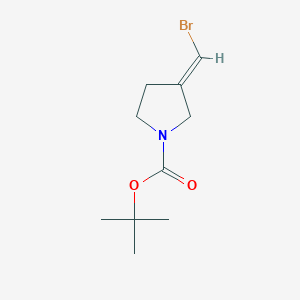

Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

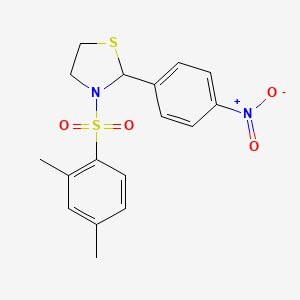

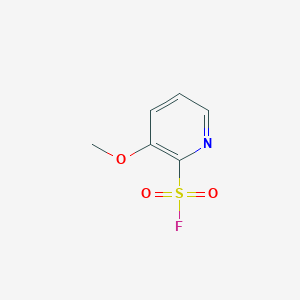

The compound contains a tert-butyl group, a bromomethylidene group, and a pyrrolidine-1-carboxylate group. The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It is often used in chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Molecular Structure Analysis

The tert-butyl group is equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The bromomethylidene group contains a carbon-bromine double bond, and the pyrrolidine-1-carboxylate group is a cyclic amine with a carboxylate group attached.Scientific Research Applications

Asymmetric Synthesis of Chiral Pyrrolidines

- A study by Chung et al. (2005) described an asymmetric synthesis process of N-tert-butyl disubstituted pyrrolidines, utilizing a nitrile anion cyclization strategy. This method achieved high yields and clean inversion at the C-4 center, resulting in chiral pyrrolidines with significant enantiomeric excess (Chung et al., 2005).

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

- Herath and Cosford (2010) reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This method efficiently utilized HBr byproduct for in situ hydrolysis, enabling the synthesis in a single microreactor (Herath & Cosford, 2010).

Characterization of Tert-butyl Pyrrolidine Derivatives

- Naveen et al. (2007) synthesized and characterized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing detailed X-ray diffraction studies to confirm the structure of the compound (Naveen et al., 2007).

Synthesis of Tert-butyl-Substituted Pyrrolidines

- Wustrow and Wise (1991) prepared tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate and explored its palladium-catalyzed coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Synthesis of Anti-Inflammatory Pyrrolidinones

- Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones with potential anti-inflammatory and analgesic properties, as well as dual inhibitory activities on prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Reduction and Functionalization of Pyrrolidine Derivatives

- Funabiki et al. (2008) reported the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to produce (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities (Funabiki et al., 2008).

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Biochemical Pathways

The tert-butyl group is known to be relevant in nature and has implications in biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group is known for its unique reactivity pattern, which could potentially influence the compound’s effects .

Action Environment

It’s known that the tert-butyl group has a unique reactivity pattern that could potentially be influenced by environmental factors .

properties

IUPAC Name |

tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h6H,4-5,7H2,1-3H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOJAUUXUKMNON-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CBr)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=C\Br)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)

![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)